5-Beta-Dutasteride

Übersicht

Beschreibung

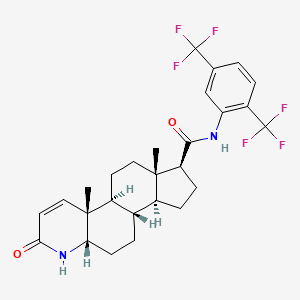

5-Beta-Dutasteride, also known as N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a synthetic 4-azasteroid compound. It is primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and is known for its potent inhibition of the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). This compound is marketed under the brand name Avodart and has been shown to be effective in reducing the size of the prostate gland and alleviating symptoms associated with BPH .

Wirkmechanismus

Mode of Action

Dutasteride acts as a potent, selective, and irreversible inhibitor of both isoforms of 5-alpha reductase enzymes . By blocking these enzymes, it inhibits the conversion of testosterone into DHT . This results in a marked suppression of serum DHT levels , thereby reducing the androgenic stimulation of the prostate gland.

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, Dutasteride prevents the conversion of testosterone into DHT, a more potent androgen. This leads to a decrease in DHT levels and thus reduces the androgenic stimulation of the prostate gland . The suppression of DHT can impact various downstream effects, including the regulation of gene expression related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of Dutasteride are influenced by its formulation . Dutasteride is orally active and has a bioavailability of approximately 60% . It is extensively protein-bound and is metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is long, around 4-5 weeks , which contributes to its sustained action even after discontinuation of the drug .

Result of Action

The primary molecular effect of Dutasteride is the reduction of DHT levels in the serum . On a cellular level, this leads to a decrease in androgenic stimulation of the prostate gland, resulting in reduced prostate gland size and alleviation of symptoms associated with benign prostatic hyperplasia (BPH) . Dutasteride has also been shown to have antitumor effects in certain contexts .

Action Environment

The action of Dutasteride can be influenced by various environmental factors. For instance, the bioavailability of Dutasteride can be affected by the formulation of the administered medication . Additionally, lifestyle factors such as diet and stress can potentially influence the efficacy of Dutasteride . .

Biochemische Analyse

Biochemical Properties

5-Beta-Dutasteride plays a crucial role in inhibiting the 5-alpha-reductase enzymes, which are responsible for converting testosterone into dihydrotestosterone (DHT) . By inhibiting these enzymes, this compound reduces the levels of DHT, a primary hormonal mediator involved in the development and enlargement of the prostate gland . The compound interacts with enzymes such as 5-alpha-reductase type 1 and type 2, and proteins like androgen receptors, influencing their activity and function .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In prostate cells, it reduces the proliferation and growth by lowering DHT levels . In bladder cancer cells, this compound inhibits testosterone-induced cell viability and migration, affecting the expression of cancer progression proteins such as metalloproteases, p21, BCL-2, NF-KB, and WNT . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating androgen receptor activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 5-alpha-reductase enzymes, preventing the conversion of testosterone to DHT . This inhibition is potent, selective, and irreversible, affecting both isoforms of the enzyme . The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in DHT levels . This reduction in DHT levels results in decreased androgen receptor activation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a long half-life and remains stable for extended periods . Studies have shown that this compound reduces the sedative effects of alcohol in men and decreases alcohol consumption in the weeks following treatment . Long-term effects on cellular function include reduced cell proliferation and migration in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, chronic treatment with this compound significantly reduces serum DHT levels and affects erectile function . Higher doses lead to increased collagen deposition and altered expression of nitric oxide synthase in penile tissues . Toxic or adverse effects at high doses include sexual dysfunction and changes in mood .

Metabolic Pathways

This compound is involved in several metabolic pathways, including steroid metabolism and androgen metabolism . It interacts with enzymes such as 5-alpha-reductase and cofactors like NADPH, influencing the conversion of testosterone to DHT . The compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It displays a large volume of distribution and is partitioned into semen at a concentration of 11.5% of serum levels . The compound is soluble in organic solvents but insoluble in water . It is transported by binding proteins and accumulates in tissues such as the prostate .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It interacts with androgen receptors and other nuclear proteins, influencing their activity and function . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Beta-Dutasteride involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents such as ethanol and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield and efficiency, with stringent quality control measures in place to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Beta-Dutasteride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the ketone group to form alcohols.

Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products can have varying biological activities and are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Benign Prostatic Hyperplasia (BPH)

- Efficacy : Clinical trials have demonstrated that dutasteride reduces total prostate volume by approximately 25% over two years and significantly improves urinary symptoms and quality of life .

- Safety : Long-term use has shown a manageable side effect profile, with only modest increases in sexual adverse events compared to placebo .

-

Prostate Cancer Prevention

- Chemoprevention : The REDUCE trial evaluated dutasteride's ability to decrease the risk of biopsy-detectable prostate cancer. Results indicated a significant reduction in tumor growth in treated subjects compared to placebo .

- Molecular Mechanisms : Research has indicated that dutasteride alters gene expression related to apoptosis and cell cycle regulation, contributing to its anti-cancer effects .

- Hair Loss Treatment

Potential Risks and Considerations

While 5-Beta-Dutasteride offers therapeutic benefits, it is essential to consider associated risks:

- Diabetes Risk : Studies indicate that men receiving 5-alpha reductase inhibitors may have an increased risk of developing type 2 diabetes compared to those not on these medications .

- Mental Health Concerns : There are associations between dutasteride use and increased risks for dementia and depression, necessitating careful patient monitoring .

Data Table: Summary of Clinical Findings

Case Studies

-

Case Study on BPH Management

- A cohort study involving men diagnosed with BPH showed that those treated with dutasteride experienced significant improvements in urinary flow rates and reductions in acute urinary retention events compared to untreated controls.

-

Prostate Cancer Progression

- In a clinical trial assessing the effects of dutasteride on prostate cancer progression, participants exhibited delayed progression markers, emphasizing the drug's potential as a preventive measure against aggressive cancer forms.

-

Hair Regrowth Efficacy

- A randomized controlled trial comparing dutasteride to finasteride for androgenic alopecia demonstrated higher rates of improvement in hair density and patient satisfaction among those treated with dutasteride.

Vergleich Mit ähnlichen Verbindungen

Finasteride: Another 5-alpha-reductase inhibitor, but it primarily inhibits the type II isoform of the enzyme.

Epristeride: A less commonly used 5-alpha-reductase inhibitor with a different chemical structure.

Tamsulosin: An alpha-adrenergic antagonist used in combination with 5-alpha-reductase inhibitors for enhanced therapeutic effects.

Comparison:

Potency: 5-Beta-Dutasteride is more potent than Finasteride, inhibiting both type I and type II isoforms of 5-alpha-reductase.

Efficacy: Studies have shown that this compound is more effective in reducing DHT levels and prostate size compared to Finasteride.

Biologische Aktivität

5-Beta-Dutasteride is a potent dual inhibitor of the 5-alpha reductase (5-AR) enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT), a key androgen involved in prostate growth and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and research findings.

Dutasteride inhibits both type I and type II isoenzymes of 5-AR, leading to a significant reduction in serum DHT levels. This dual inhibition results in over 90% suppression of DHT compared to approximately 70% with finasteride, which selectively inhibits only type II . The inhibition of DHT is crucial for managing conditions like benign prostatic hyperplasia (BPH) and potentially preventing prostate cancer.

Prostate Cancer Prevention

Research indicates that dutasteride may have anti-oncogenic effects, particularly in bladder cancer (BCa). A study showed that dutasteride treatment inhibited testosterone-induced increases in cell viability and migration in BCa cells, suggesting its potential role in cancer progression modulation . Additionally, bioinformatics analysis revealed higher expression levels of the SRD5A1 gene in BCa tissues compared to normal tissues, correlating with poor patient survival .

Treatment of BPH

In clinical trials, dutasteride has demonstrated substantial efficacy in treating BPH. For instance:

- Reduction in Prostate Volume : Dutasteride resulted in a 25% reduction in total prostate volume over two years .

- Symptom Relief : Patients reported significant improvements in urinary symptoms and quality of life .

- Surgical Interventions : The risk of acute urinary retention (AUR) was reduced by 57%, and the need for BPH-related surgery decreased by 48% compared to placebo .

Study on Bladder Cancer

In a single-arm Phase 2 clinical trial assessing dutasteride alongside Bacillus Calmette-Guérin (BCG) immunotherapy for non-muscle invasive bladder cancer, results indicated a decrease in recurrence rates post-treatment. However, the study noted limitations due to small sample size and suggested further research is necessary to determine optimal treatment protocols .

Molecular Studies

A study utilizing a prostate cancer xenograft model found that dutasteride significantly inhibited tumor growth compared to controls. The average increase in tumor size for treated mice was only 46% versus 133% for placebo, highlighting its potential as a chemopreventive agent . However, no significant changes were observed in prostate-specific antigen (PSA) levels during the early treatment phase, indicating that while DHT levels were reduced, testosterone could still stimulate tumor growth through androgen-regulated pathways .

Side Effects and Considerations

While dutasteride is generally well-tolerated, it is associated with some side effects such as decreased libido, erectile dysfunction, and gynecomastia. Notably, these adverse effects are only modestly elevated compared to placebo . Long-term studies have not shown an increase in side effects over extended use periods.

Summary Table of Clinical Findings

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOTENAMICLJG-LKOHVCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@@]3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861433 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957229-52-6 | |

| Record name | 5beta-Dutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957229526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.BETA.-DUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5T8YXW43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.